4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 695175-92-9
VCID: VC21373138
InChI: InChI=1S/C19H19NO3S/c1-14(15-8-4-3-5-9-15)20-24(21,22)19-13-12-18(23-2)16-10-6-7-11-17(16)19/h3-14,20H,1-2H3
SMILES: CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Molecular Formula: C19H19NO3S
Molecular Weight: 341.4g/mol

4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide

CAS No.: 695175-92-9

Cat. No.: VC21373138

Molecular Formula: C19H19NO3S

Molecular Weight: 341.4g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide - 695175-92-9

Specification

CAS No. 695175-92-9
Molecular Formula C19H19NO3S
Molecular Weight 341.4g/mol
IUPAC Name 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide
Standard InChI InChI=1S/C19H19NO3S/c1-14(15-8-4-3-5-9-15)20-24(21,22)19-13-12-18(23-2)16-10-6-7-11-17(16)19/h3-14,20H,1-2H3
Standard InChI Key DZXVSDXGQKQYCW-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Canonical SMILES CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC

Introduction

Chemical Structure and Properties

4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide (CAS: 695175-22-7) is characterized by a naphthalene core with a methoxy substituent at the 4-position and a sulfonamide group at the 1-position linked to a 1-phenylethyl moiety. The compound can be represented by the molecular formula C₁₉H₁₉NO₃S with a molecular weight of approximately 341.43 g/mol.

Physical and Chemical Properties

The physical and chemical properties of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide can be approximated based on its structure and similar compounds. The naphthalene core contributes to its aromatic character, while the sulfonamide group provides potential hydrogen bonding capabilities.

Structural Features

The key structural elements of this compound include:

  • A naphthalene ring system (bicyclic aromatic)

  • A methoxy group at the 4-position of the naphthalene ring

  • A sulfonamide linkage (-SO₂NH-) at the 1-position

  • A 1-phenylethyl group attached to the sulfonamide nitrogen

These structural features contribute to the compound's chemical reactivity, potential binding interactions, and physicochemical properties.

Comparison with Related Compounds

Structurally similar compounds provide insight into the potential properties and applications of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide.

Comparison with N-[4-(4-methoxy-phenylsulfamoyl)-naphthalen-1-yl]-benzamide

N-[4-(4-methoxy-phenylsulfamoyl)-naphthalen-1-yl]-benzamide, a related compound with CID 3384970 in PubChem, shares the naphthalene core but has different functional group arrangements. This compound has a molecular formula of C₂₄H₂₀N₂O₄S and a molecular weight of 432.5 g/mol .

Comparison with 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide is a closely related analog that differs only in the attachment point of the phenyl group. While our target compound has a 1-phenylethyl group (with the phenyl attached to a secondary carbon), this related compound has a 2-phenylethyl group (a primary carbon linker between the nitrogen and phenyl).

Structural Comparison Table

CompoundMolecular FormulaMolecular Weight (g/mol)Key Difference from Target Compound
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamideC₁₉H₁₉NO₃S341.43Target compound
N-[4-(4-methoxy-phenylsulfamoyl)-naphthalen-1-yl]-benzamideC₂₄H₂₀N₂O₄S432.5Contains benzamide group; different sulfonamide position
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamideC₁₉H₁₉NO₃S341.4Contains 2-phenylethyl instead of 1-phenylethyl group
1-Methoxy-4-(Phenylazo)NaphthaleneC₁₇H₁₄N₂O262.31Contains azo group instead of sulfonamide

Structure-Activity Relationships

The structural elements of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide contribute to its potential biological activity in specific ways.

Functional Group Contributions

  • Naphthalene core: Provides rigidity, hydrophobicity, and potential π-π stacking interactions with aromatic residues in proteins

  • Methoxy group: Can serve as a hydrogen bond acceptor and influences the electron density of the naphthalene ring

  • Sulfonamide group: Capable of hydrogen bond donation/acceptance and provides a tetrahedral geometry that can be important for molecular recognition

  • 1-Phenylethyl group: Introduces a stereogenic center and additional hydrophobicity, potentially enhancing binding specificity

Stereochemistry Considerations

Analytical Methods for Characterization

Several analytical techniques can be employed to characterize 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR would show characteristic signals for the aromatic rings, methoxy group, and sulfonamide NH

  • Infrared Spectroscopy (IR): Would display characteristic absorption bands for the S=O stretching (~1350 and ~1150 cm⁻¹) and N-H stretching (~3250 cm⁻¹)

  • Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Useful for purity determination and potential separation of enantiomers with chiral stationary phases

  • Thin-Layer Chromatography (TLC): Provides a simple method for reaction monitoring during synthesis

Potential TargetPredicted MechanismStructural Features Contributing to Activity
FABP4Competitive binding to fatty acid binding pocketNaphthalene core, sulfonamide group
Carbonic AnhydraseCoordination with zinc ion in active siteSulfonamide NH as zinc-binding group
Endothelin ReceptorsAntagonism of peptide bindingHydrophobic naphthalene and phenyl groups
Bacterial Dihydropteroate SynthaseCompetitive inhibitionSulfonamide mimicking p-aminobenzoic acid

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